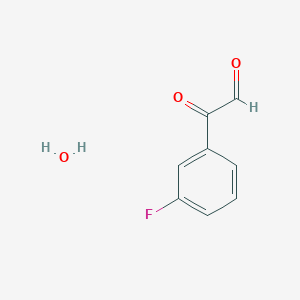

3-氟苯基乙二醛水合物

描述

Synthesis Analysis

The synthesis of derivatives related to 3-Fluorophenylglyoxal hydrate involves various chemical strategies, including living cationic polymerization and multicomponent reactions. For example, Perce and Oda (1995) detailed the synthesis and living cationic polymerization of 3-fluoro derivatives used in the engineering of liquid crystalline polymers (Perce & Oda, 1995). Zhu et al. (2017) developed a simple one-pot synthesis method for aminomaleimides, showcasing the versatility of fluoroaromatic compounds in synthesizing fluorescent materials (Zhu et al., 2017).

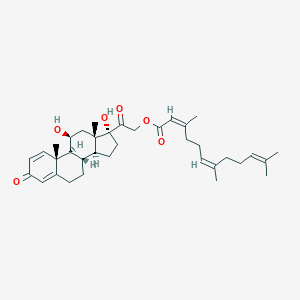

Molecular Structure Analysis

The molecular structure and vibrational properties of compounds similar to 3-Fluorophenylglyoxal hydrate have been extensively studied. Mary et al. (2015) investigated the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a closely related compound, providing insights into its stability and reactivity (Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 3-Fluorophenylglyoxal hydrate derivatives are diverse, including electropolymerization and hydration reactions. Topal et al. (2021) described the electropolymerization of fluoroaromatic monomers, revealing the influence of molecular structure on the polymer's electronic and physical properties (Topal et al., 2021).

Physical Properties Analysis

The physical properties, such as thermal and optical behavior, of compounds related to 3-Fluorophenylglyoxal hydrate, are crucial for their application in materials science. The studies by Perce and Oda (1995) and others have shown that fluorination affects the mesophase behavior and thermal properties of liquid crystalline polymers, indicating the role of fluorine atoms in modifying material properties (Perce & Oda, 1995).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 3-Fluorophenylglyoxal hydrate and its derivatives have been explored through various studies. The work by Mary et al. (2015) and others highlights the molecule's stability arising from hyper-conjugative interactions and charge delocalization, which are pivotal in understanding its reactivity and applications (Mary et al., 2015).

科学研究应用

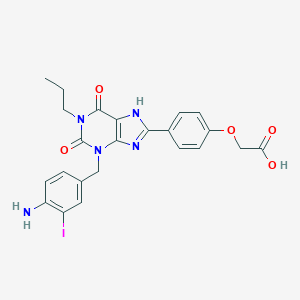

药理学应用: 3-氟苯甲吗啉 (3-FPM) 是一种苯吗啉,对肥胖和药物依赖具有潜在的治疗选择。它的合成和表征有助于将其与其邻位和对位取代的异构体区分开来,有助于法医和临床应用(McLaughlin 等,2017)。

生化研究: 苯乙二醛是一种相关化合物,用作色氨酸的选择性和灵敏检测的荧光试剂。该方法在稀盐酸和磷酸中的检测限分别为 20 和 34 pmol ml1,表明其在生化分析中的实用性(Kojima 等,1991)。

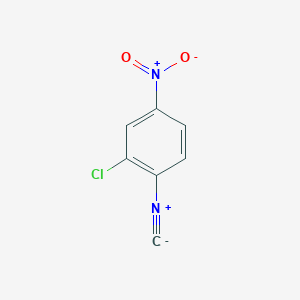

化学分析和传感: 已开发出一种利用有机硼化合物进行氟离子络合和传感的新方法。这对牙科健康和预防氟骨症有潜在的好处(Wade 等,2010)。

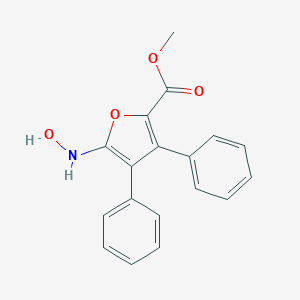

染料和颜料工业: 着色剂 3-(4-氟苯基腙)戊烷-2,4-二酮具有稳定的腙结构和高反应性,在 DMSO 溶液和固态中都保持相同的结构,表明其在染料配方中的潜力(Maharramov 等,2010)。

药物和农用化学品中的氟甲基化: 光氧化还原催化是一种很有前途的策略,可用于碳-碳多键的高效和选择性氟甲基化,这在药物和农用化学品中具有潜在应用(Koike & Akita, 2016)。

环境监测和分析: 已开发出一种液相色谱-电喷雾电离-串联质谱 (LC-ESI-MS/MS) 方法,可有效检测血清、尿液和口腔液中的 3-FPM。这证明了其在法医和环境分析中的应用(Grumann 等,2019)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

2-(3-fluorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFHAWFFIQFSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382547 | |

| Record name | 3-Fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorophenylglyoxal hydrate | |

CAS RN |

121247-01-6 | |

| Record name | 3-Fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)

![2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B37502.png)

![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)